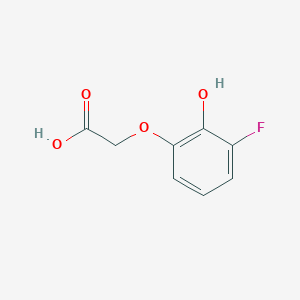

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

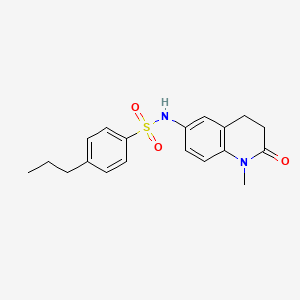

“2-(3-Fluoro-2-hydroxyphenoxy)acetic acid” is a derivative of phenoxy acetic acid . The molecular formula is C8H7FO4, with an average mass of 186.137 Da . It’s a compound that has potential applications in various fields due to its unique structure and properties .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(3-Fluoro-2-hydroxyphenoxy)acetic acid”, there are related studies on the synthesis of similar compounds. For instance, a biocatalytic synthesis method has been developed for the preparation of 2-fluoro-3-hydroxypropionic acid . This method involves the use of E. coli coexpressing certain enzymes and proteins .Molecular Structure Analysis

The molecular structure of “2-(3-Fluoro-2-hydroxyphenoxy)acetic acid” consists of a fluoro group (F), a hydroxy group (OH), a phenoxy group (C6H5O), and an acetic acid group (CH2CO2H) .Applications De Recherche Scientifique

Synthesis and Material Science

- Synthesis and Structural Analysis : Compounds like 2-(4-fluorophenoxy) acetic acid, which share structural similarities with 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid, have been synthesized for detailed structural elucidation. These compounds are analyzed for their crystal structures, Hirshfeld surface analysis, and DFT studies to understand their stability, reactivity, and potential applications in material science (Akhileshwari Prabhuswamy et al., 2021).

Biological and Chemical Sensing

- Fluorogenic Acetoxymethyl Ethers : Fluorogenic compounds based on acetoxymethyl (AM) groups and phenolic fluorophores, including those structurally related to 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid, are pivotal in biological sciences for imaging biochemical and biological systems. These compounds are designed to exhibit low background fluorescence, high chemical stability, and high enzymatic reactivity, making them suitable for cellular imaging and biochemical assays (L. Lavis et al., 2011).

Environmental Monitoring

- Hydrogen Peroxide Measurement : The dimerization of compounds similar to 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid by hydrogen peroxide, using peroxidase, has been adapted to measure hydrogen peroxide in environmental samples like seawater. This method provides insights into the stoichiometry changes due to organic materials and offers a sensitive detection limit for monitoring environmental pollutants (W. Miller & D. R. Kester, 1988).

Chemical Transformations

- Anaerobic Transformation of Phenol : Research on the anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogs, including fluorophenols, has provided insights into the biochemical pathways and mechanisms. These findings have implications for understanding environmental degradation processes and the synthesis of fluorinated organic compounds (B. Genthner et al., 1989).

Biochemical Analysis

- Fluorinated Derivatives for pH Measurement : Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, demonstrating the utility of fluorinated phenolic compounds in biochemical analysis. These derivatives serve as pH-sensitive probes, showcasing the application of 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid analogs in developing advanced biochemical sensors (C. Rhee et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-fluoro-2-hydroxyphenyl)acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; and wearing protective clothing and eye/face protection .

Orientations Futures

Phenoxy acetic acid derivatives, such as “2-(3-Fluoro-2-hydroxyphenoxy)acetic acid”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex phenoxy acetic acid derivatives with functional groups that impart specific properties to these compounds .

Propriétés

IUPAC Name |

2-(3-fluoro-2-hydroxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,12H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRMDLTUCARVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid | |

CAS RN |

1780016-24-1 |

Source

|

| Record name | 2-(3-fluoro-2-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)

![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)

![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)